![molecular formula C9H10BrN3 B3207614 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine CAS No. 1044771-90-5](/img/structure/B3207614.png)
7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine
Overview
Description
7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach includes the use of amido-nitriles, which undergo cyclization under nickel-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Overview
7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazopyridine family. This compound has garnered attention in various scientific fields due to its diverse biological activities and potential applications in medicinal chemistry, material science, and biological studies.
Medicinal Chemistry
This compound serves as a core structure for developing potential therapeutic agents. Its derivatives have shown promise in various pharmacological areas:
- Antibacterial Activity: Research indicates that compounds derived from this scaffold exhibit significant antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis .
- Antiviral and Anticancer Properties: The compound has been investigated for its ability to inhibit specific enzymes and receptors involved in cancer progression and viral replication . For instance, it can induce apoptosis in cancer cells, making it a candidate for cancer therapies.
Biological Studies
The compound is utilized in biological research to study enzyme inhibition and receptor binding:
- Enzyme Interaction: It has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism pathways . This interaction is crucial for understanding the pharmacokinetics of drugs.
- Cellular Signaling Modulation: Studies have indicated that it can modulate signaling pathways such as MAPK/ERK, influencing cell proliferation and differentiation .
Material Science
In material science, this compound is explored for its potential in creating functional materials:
- Synthesis of Novel Materials: The compound's unique electronic and optical properties make it suitable for developing light-sensitive dyes and other functional materials .
Case Studies
Several studies highlight the applications of this compound:
-
Antitubercular Activity:
A series of derivatives were synthesized and screened for their efficacy against Mycobacterium tuberculosis. Notable compounds demonstrated minimal inhibitory concentrations (MIC) as low as 0.5 μmol/L . -
Anti-inflammatory Properties:
Research has shown that this compound can diminish inflammatory responses in cellular models, indicating potential use in treating inflammatory diseases . -
Drug Design Studies:
Ligand-based drug design approaches have successfully identified new derivatives with enhanced biological activity compared to existing drugs .
Mechanism of Action
The mechanism of action of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[4,5-b]pyridines
- Imidazo[1,2-a]pyridines
- Imidazo[1,5-a]pyridines
Uniqueness
7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized. This makes it a versatile scaffold for developing new compounds with diverse biological activities .
Biological Activity
7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by an imidazole ring fused with a pyridine moiety. This compound belongs to the imidazopyridine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is and it has a CAS number of 1044771-90-5.
Property | Value |
---|---|
Molecular Formula | C₉H₁₀BrN₃ |
Molecular Weight | 228.10 g/mol |
IUPAC Name | This compound |
InChI Key | LHYFNIBHNQBMRJ-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to act as an inhibitor of certain enzymes and receptors, modulating their activity and leading to various biological effects. The compound demonstrates potential in several therapeutic areas, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For example, it has been evaluated for its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 (breast cancer) | 2.43 - 7.84 |
HepG2 (liver cancer) | 4.98 - 14.65 |
In vitro studies indicated that the compound could inhibit microtubule assembly, suggesting it acts as a microtubule-destabilizing agent. This mechanism is crucial for disrupting the mitotic process in cancer cells, leading to cell cycle arrest and apoptosis.
Case Studies
- Microtubule Assembly Inhibition : In a study assessing microtubule dynamics, compounds similar to this compound showed significant inhibition of microtubule assembly at concentrations around 20 μM, with percentages ranging from 40.76% to 52.03% inhibition .
- Apoptosis Induction : The compound was also tested for its ability to induce apoptosis in MDA-MB-231 cells at a concentration of 1 μM, enhancing caspase-3 activity significantly (1.33–1.57 times) at higher concentrations (10 μM) .
- Cell Cycle Analysis : Further investigations revealed that at concentrations of 2.5 μM and 5 μM, the compound could effectively arrest MDA-MB-231 cells in the G2/M phase of the cell cycle, indicating its potential as an effective anticancer agent.
Other Biological Activities
Beyond its anticancer properties, this compound has been explored for various other biological activities:
- Antibacterial and Antiviral Properties : The imidazopyridine scaffold is known for its broad-spectrum antibacterial and antiviral activities.
- Enzyme Inhibition : Studies suggest that it can inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
Properties
IUPAC Name |
7-bromo-1-ethyl-2-methylimidazo[4,5-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-3-13-6(2)12-8-5-11-4-7(10)9(8)13/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYFNIBHNQBMRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CN=CC(=C21)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501228163 | |
Record name | 7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501228163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044771-90-5 | |
Record name | 7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044771-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501228163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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